

(2-Fluoro-5-nitrophenyl)methanol structural information and identifiers

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Compound of Interest

Compound Name: (2-Fluoro-5-nitrophenyl)methanol

Cat. No.: B151165

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An In-depth Technical Guide to (2-Fluoro-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, identifiers, and key experimental data for **(2-Fluoro-5-nitrophenyl)methanol**. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in medicinal chemistry and drug discovery.

Core Structural Information and Identifiers

(2-Fluoro-5-nitrophenyl)methanol is a substituted aromatic alcohol. Its core structure consists of a benzene ring functionalized with a fluorine atom, a nitro group, and a hydroxymethyl group. The relative positions of these substituents are crucial for its chemical properties and reactivity.

Key Identifiers

A consistent and accurate identification of chemical compounds is paramount in research and development. The following table summarizes the primary identifiers for **(2-Fluoro-5-nitrophenyl)methanol**.

Identifier	Value
IUPAC Name	(2-Fluoro-5-nitrophenyl)methanol[1]
CAS Number	63878-73-9[1]
Molecular Formula	C ₇ H ₆ FNO ₃ [1]
Molecular Weight	171.13 g/mol [1]
Canonical SMILES	C1=CC(=C(C=C1--INVALID-LINK--[O-])CO)F[1]
InChI	InChI=1S/C7H6FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2[1]
InChIKey	IFIUOYJVOSTFH-UHFFFAOYSA-N[1]

Synonyms

The compound is also known by several synonyms, including:

- 2-Fluoro-5-nitrobenzyl alcohol[2]
- (2-fluoro-5-nitrophenyl)methan-1-ol[2]
- 1-fluoro-2-hydroxymethyl-4-nitrobenzene[2]

Physicochemical Properties

Understanding the physicochemical properties of **(2-Fluoro-5-nitrophenyl)methanol** is essential for its handling, storage, and application in experimental settings.

Property	Value	Source
Physical Form	Yellow to brown solid	[3]
Melting Point	68-71 °C	[3]
Boiling Point (Predicted)	319.0 ± 27.0 °C	[3]
Density (Predicted)	1.434 ± 0.06 g/cm ³	[3]
pKa (Predicted)	13.34 ± 0.10	[3]

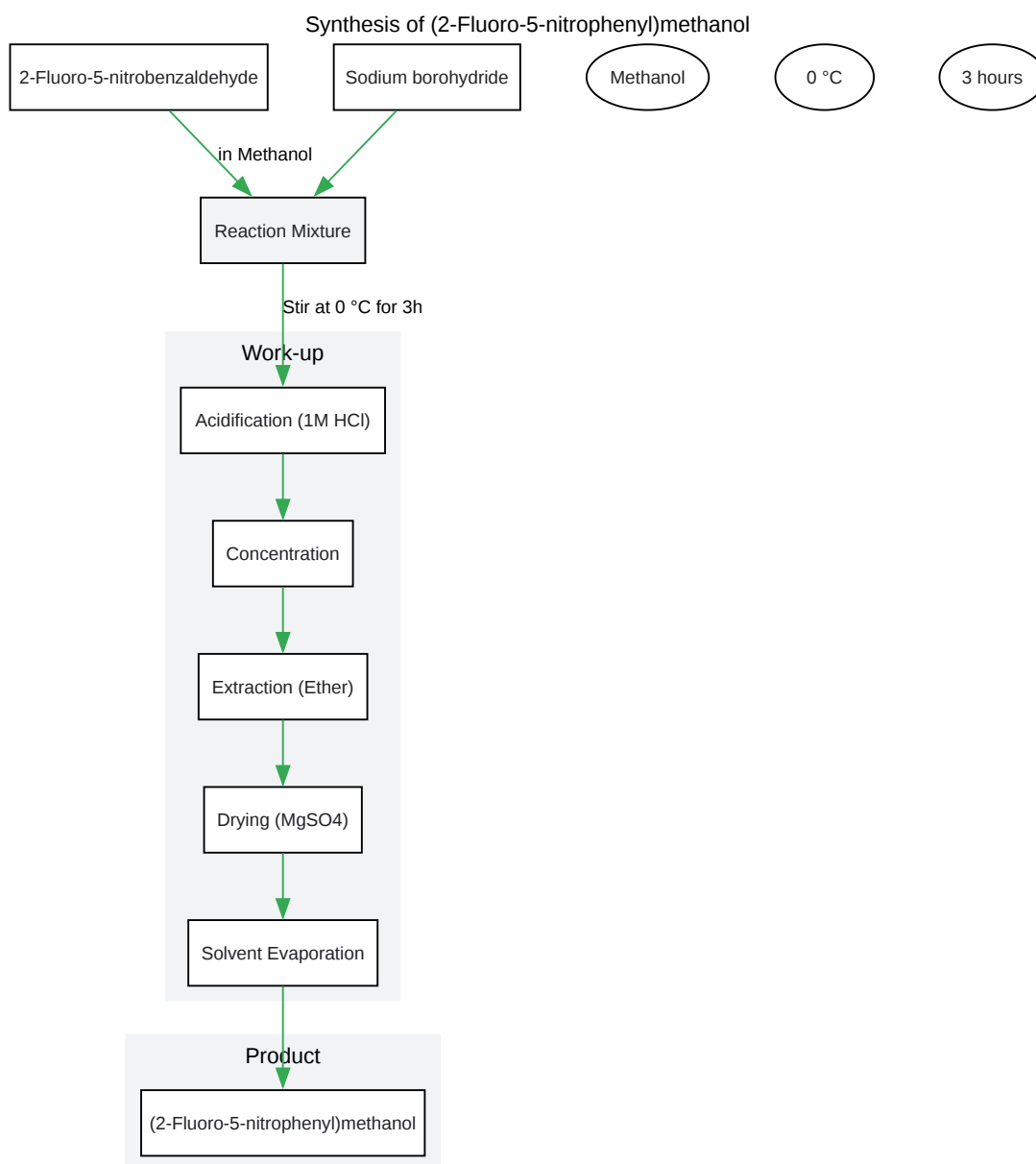
Experimental Data

This section details key experimental data for the characterization of **(2-Fluoro-5-nitrophenyl)methanol**.

Synthesis Protocol

A common method for the preparation of **(2-Fluoro-5-nitrophenyl)methanol** is the reduction of 2-fluoro-5-nitrobenzaldehyde.

Reaction:



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A high-level workflow for the synthesis of **(2-Fluoro-5-nitrophenyl)methanol**.

Detailed Experimental Steps:[3]

- To a solution of 2-fluoro-5-nitrobenzaldehyde (1000 mg, 5.91 mmol) in methanol (10 mL), sodium borohydride (182 mg, 4.82 mmol) is added.
- The reaction mixture is stirred at 0 °C for 3 hours.
- Upon completion, the reaction is acidified to a pH of 4 with 1 M hydrochloric acid and then concentrated.
- 50 mL of water is added, and the product is extracted with ether.
- The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is evaporated.
- The resulting product is **(2-fluoro-5-nitrophenyl)methanol** as a light yellow solid (1007 mg, 99% yield).[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

- ^1H NMR (300 MHz, CDCl_3): δ 8.43 (dd, J = 6.2, 2.9 Hz, 1H), 8.19 (ddd, J = 9.0, 4.5, 2.9 Hz, 1H), 7.20 (t, J = 9.0 Hz, 1H), 4.85 (s, 2H), 2.12 (s, 1H).
- ^{13}C NMR (75 MHz, CDCl_3): δ 163.0 (d, J = 251.9 Hz), 148.1, 142.0 (d, J = 8.5 Hz), 125.0 (d, J = 10.0 Hz), 124.7 (d, J = 6.9 Hz), 116.2 (d, J = 23.6 Hz), 58.2.

Mass Spectrometry (MS)

- GC-MS: The PubChem entry for this compound references GC-MS data available from the NIST Mass Spectrometry Data Center.[1]

Infrared (IR) Spectroscopy

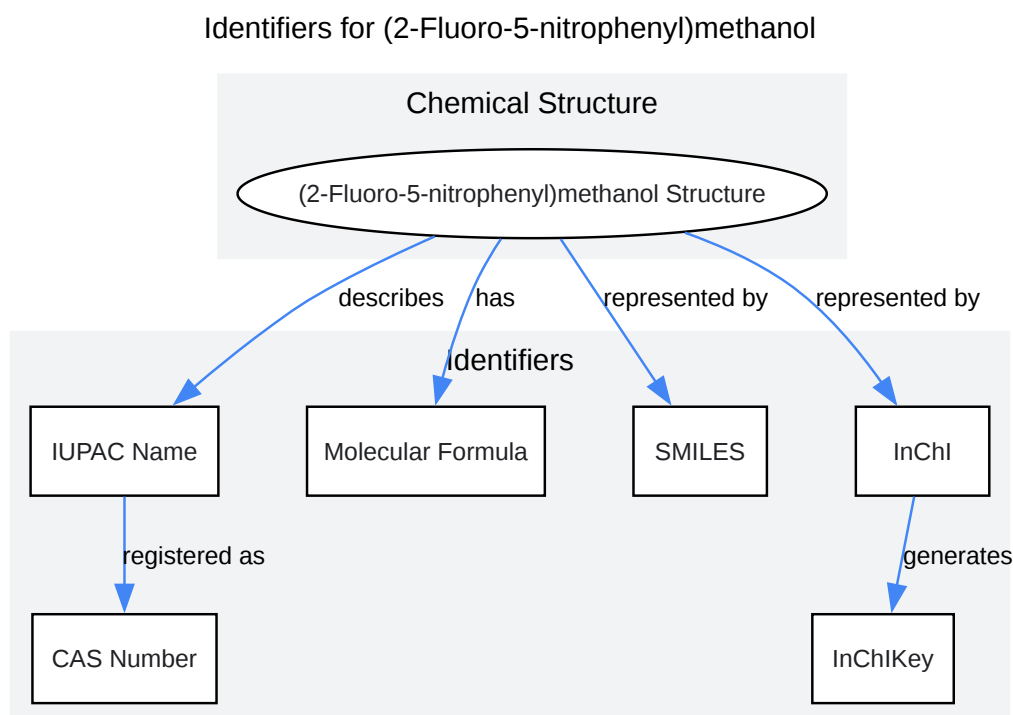
- An IR spectrum (vapor phase) is available and can be accessed through the PubChem database.[1]

Applications in Drug Development

While specific biological activities or signaling pathway involvements for **(2-Fluoro-5-nitrophenyl)methanol** are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The presence of fluoro and nitro groups on a phenyl ring makes it a versatile building block.

Structurally related aminophenol derivatives are known to be valuable intermediates in the synthesis of various therapeutic agents. For instance, fluorinated and nitrated aminophenyl compounds can serve as precursors for kinase inhibitors, a major class of anti-cancer drugs.^[4] The amino group can act as a key attachment point for heterocyclic scaffolds common in kinase inhibitor designs.

The diagram below illustrates the logical relationship between the various identifiers and the chemical structure of **(2-Fluoro-5-nitrophenyl)methanol**.



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Relationship between the chemical structure and its various identifiers.

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References

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